molecular formula C9H9BrFNOS B7461286 N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide

N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide

Cat. No. B7461286
M. Wt: 278.14 g/mol
InChI Key: GDRJWAADTSZKAM-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BFA is a potent inhibitor of protein trafficking, which makes it a valuable tool for studying cellular processes.

Mechanism of Action

N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide works by binding to a specific protein, ADP-ribosylation factor 1 (ARF1), which is involved in the regulation of protein trafficking. N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide binds to ARF1 and prevents it from interacting with other proteins, leading to the inhibition of protein transport.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide has been shown to have a range of biochemical and physiological effects, including the disruption of Golgi structure and function, inhibition of protein transport, and induction of apoptosis in certain cell types. N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide has also been shown to have anti-tumor activity in some cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide in lab experiments is its potency as an inhibitor of protein trafficking. N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide has some limitations, including its potential toxicity and specificity for ARF1, which may limit its use in certain experimental systems.

Future Directions

There are several potential future directions for research involving N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide, including the development of more potent and specific inhibitors of protein trafficking, the identification of new cellular targets for N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide, and the investigation of N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide's potential therapeutic applications in cancer and other diseases. Additionally, further research is needed to fully understand the mechanisms underlying N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide's effects on cellular processes and to develop more effective methods for delivering N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide to specific cellular compartments.

Synthesis Methods

The synthesis of N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide involves the reaction of 4-bromo-2-fluoroaniline with 2-methylthioacetic acid, followed by a series of purification steps. The resulting compound is a white crystalline solid with a melting point of 141-143°C.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide has been widely used in scientific research to study various cellular processes, including the Golgi apparatus, endoplasmic reticulum, and lysosomal trafficking. N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide has been shown to inhibit the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, leading to the disruption of the Golgi structure and function.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNOS/c1-14-5-9(13)12-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRJWAADTSZKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)NC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromo-2-fluorophenyl)-2-(methylthio)acetamide

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